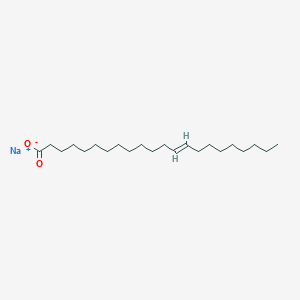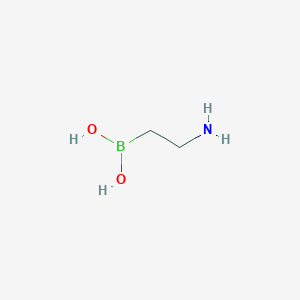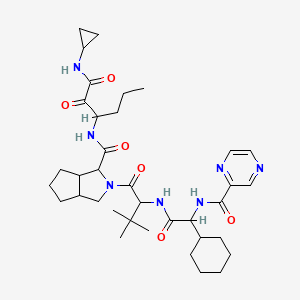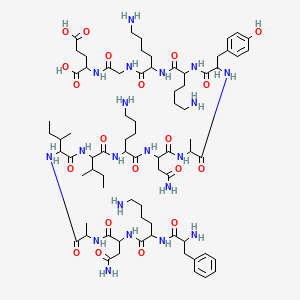
13-Docosenoic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (Z)-docos-13-enoate is a chemical compound that belongs to the class of fatty acid salts. It is derived from docosenoic acid, a long-chain unsaturated fatty acid. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium (Z)-docos-13-enoate can be synthesized through the saponification of docosenoic acid with sodium hydroxide. The reaction typically involves heating docosenoic acid with an aqueous solution of sodium hydroxide, resulting in the formation of sodium (Z)-docos-13-enoate and water. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 1-2 hours.
Industrial Production Methods
In industrial settings, the production of sodium (Z)-docos-13-enoate often involves large-scale saponification processes. These processes are carried out in reactors equipped with heating and stirring mechanisms to ensure uniform mixing and efficient heat transfer. The reaction mixture is then cooled, and the product is isolated through filtration or centrifugation, followed by drying to obtain the final product in solid form.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (Z)-docos-13-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the docosenoate moiety can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated fatty acid salt.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄). The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are common. These reactions are conducted under hydrogen gas at pressures ranging from 1-5 atm and temperatures of 25-50°C.
Substitution: Nucleophiles such as alkyl halides or amines can react with the carboxylate group under basic conditions, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated fatty acid salts.
Substitution: Ester or amide derivatives.
Applications De Recherche Scientifique
Sodium (Z)-docos-13-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in cell culture media to enhance cell membrane fluidity and permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products for its emulsifying and foaming properties.
Mécanisme D'action
The mechanism of action of sodium (Z)-docos-13-enoate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is particularly useful in drug delivery, where it helps in the encapsulation and transport of hydrophobic drugs. The molecular targets include cell membranes, where it can integrate and alter membrane fluidity, enhancing the uptake of various substances.
Comparaison Avec Des Composés Similaires
Sodium (Z)-docos-13-enoate can be compared with other fatty acid salts such as sodium oleate and sodium stearate:
Sodium oleate: Similar surfactant properties but derived from oleic acid, which has a shorter carbon chain and a different position of the double bond.
Sodium stearate: A saturated fatty acid salt with no double bonds, leading to different physical properties such as higher melting point and lower solubility in water.
List of Similar Compounds
- Sodium oleate
- Sodium stearate
- Sodium palmitate
- Sodium laurate
These compounds share similar surfactant properties but differ in their carbon chain length and degree of unsaturation, which influence their specific applications and physical properties.
Propriétés
Formule moléculaire |
C22H41NaO2 |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
sodium;(E)-docos-13-enoate |
InChI |
InChI=1S/C22H42O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h9-10H,2-8,11-21H2,1H3,(H,23,24);/q;+1/p-1/b10-9+; |
Clé InChI |
POZWVHISDXHZLV-RRABGKBLSA-M |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCCCCC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12317847.png)
![4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12317855.png)
![3,7-Dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol](/img/structure/B12317868.png)
![3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one](/img/structure/B12317874.png)


![(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide](/img/structure/B12317894.png)
![4-[(2,4-Dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol](/img/structure/B12317909.png)
![potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate](/img/structure/B12317915.png)
![2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one](/img/structure/B12317929.png)
![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)


